exo-2-Bromonorbornane
Description
Significance of Bicyclo[2.2.1]heptane Derivatives in Mechanistic Studies
Derivatives of bicyclo[2.2.1]heptane, commonly known as norbornane (B1196662), are exceptionally well-suited for mechanistic investigations. Their bridged, bicyclic structure imparts a high degree of rigidity, which locks the molecule into a specific conformation. This conformational rigidity eliminates the complexities arising from the free rotation that occurs in more flexible acyclic or monocyclic systems. Consequently, the stereochemical relationships between substituents are fixed, allowing for a more precise analysis of their influence on reaction rates and product distributions. The unique three-dimensional shape and defined hydrophobic and pharmacokinetic properties of the bicyclo[2.2.1]heptane scaffold have also made it a privileged motif in drug discovery and medicinal chemistry. nih.govrsc.org
Historical Context of exo-2-Bromonorbornane (B159885) in Physical Organic Chemistry Research
The historical significance of this compound is deeply intertwined with one of the most famous and long-standing debates in the history of physical organic chemistry: the non-classical carbocation controversy. pku.edu.cn In the mid-20th century, Saul Winstein and his colleagues conducted seminal studies on the solvolysis of exo- and endo-2-norbornyl derivatives. wikipedia.org Their observations, particularly the dramatically enhanced reactivity of the exo isomer and the stereochemical outcome of the reaction, led Winstein to propose the existence of a bridged, "non-classical" norbornyl cation. wikipedia.orggithub.io This hypothesis was vigorously challenged by H.C. Brown, who argued that the experimental data could be explained by rapidly equilibrating classical carbocations and steric effects. github.ioiu.edu This debate, which spanned several decades and involved many prominent chemists, spurred a tremendous amount of research and led to the development of new experimental and theoretical techniques for studying reaction intermediates. scribd.com Ultimately, a convergence of evidence from various sources, including NMR spectroscopy in superacidic media and high-level computational studies, provided strong support for Winstein's non-classical ion model. scribd.com
This compound as a Benchmark Substrate for Probing Reaction Mechanisms
The unique reactivity of this compound has established it as a benchmark substrate for investigating a variety of reaction mechanisms. Its propensity to undergo solvolysis through a non-classical carbocation intermediate makes it an excellent system for studying neighboring group participation and the role of sigma-bond delocalization in stabilizing carbocations. wikipedia.orglibretexts.org The significant difference in solvolysis rates between the exo and endo isomers serves as a classic example of anchimeric assistance. wikipedia.org
Table 1: Relative Solvolysis Rates of Norbornyl Derivatives
| Substrate | Leaving Group | Solvent | Relative Rate (exo/endo) |
| 2-Norbornyl | Brosylate | Acetic Acid | ~350 |
| 2-Norbornyl | Tosylate | Hexafluoro-2-propanol | >15,000 |
This table illustrates the dramatic rate enhancement observed for the exo isomer compared to the endo isomer in solvolysis reactions, highlighting the role of anchimeric assistance. Data sourced from github.ioacs.org.
The stereospecificity of the reactions of this compound also provides crucial mechanistic insights. For instance, the acetolysis of optically active exo-2-norbornyl brosylate yields a racemic mixture of the exo-acetate product. wikipedia.orggithub.io This loss of optical activity is a direct consequence of the formation of the symmetrical, achiral non-classical carbocation intermediate. github.io
Stereochemical Considerations: The exo-Orientation and its Influence on Reactivity
The stereochemical orientation of the bromine atom in this compound is the key to its unique reactivity. In the exo position, the carbon-bromine bond is situated on the outer, less sterically hindered face of the bicyclic system. More importantly, it is positioned anti-periplanar to the C1-C6 sigma bond. This geometric arrangement is ideal for anchimeric assistance, where the electrons of the C1-C6 bond can participate in the departure of the leaving group, leading to the formation of the bridged non-classical carbocation. wikipedia.orglibretexts.org
In contrast, for the endo isomer, the leaving group is on the more sterically hindered inner face and is not properly aligned for participation by the C1-C6 sigma bond. wikipedia.orgacs.org As a result, ionization of the endo isomer is not assisted and proceeds at a much slower rate. github.io Furthermore, steric hindrance on the endo face disfavors nucleophilic attack from that direction, which is why both exo and endo isomers predominantly yield the exo product. github.io This pronounced difference in reactivity between the exo and endo isomers, directly attributable to their stereochemistry, underscores the value of the norbornyl system in dissecting the subtle factors that govern reaction pathways. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOAWHKJRWNID-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878960 | |
| Record name | exo-2-Bromonorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2534-77-2 | |
| Record name | exo-2-Bromonorbornane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-2-Bromonorbornane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-2-bromonorbornane | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthesis Methodologies for Exo 2 Bromonorbornane and Analogues
Regioselective and Stereoselective Bromination of Norbornene Precursors
The synthesis of exo-2-Bromonorbornane (B159885) frequently commences with norbornene as the starting material. The control of regio- and stereoselectivity during the bromination of norbornene is paramount in achieving a high yield of the desired exo-isomer.
Electrophilic Addition Mechanisms: Hydrogen Bromide Addition to Norbornane (B1196662)
The electrophilic addition of hydrogen bromide (HBr) to norbornene is a fundamental method for introducing a bromine atom into the bicyclic framework. libretexts.orglibretexts.org Due to the difference in electronegativity between hydrogen and bromine, HBr is a polar molecule, with the hydrogen atom acting as the electrophile. savemyexams.com The electron-rich double bond of the norbornene attacks the electrophilic hydrogen of HBr. libretexts.org This process leads to the formation of a carbocation intermediate, which is subsequently attacked by the bromide ion to yield the final product. libretexts.orgsavemyexams.com
The regioselectivity of this reaction is a critical consideration. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already possesses more hydrogen atoms, leading to the formation of the more stable carbocation. youtube.commasterorganicchemistry.com In the case of norbornene, the initial protonation can lead to different carbocation intermediates, influencing the final position of the bromine atom.
Radical Halogenation Pathways: Bromine under UV Light Conditions
An alternative to electrophilic addition is radical halogenation, which can be initiated by ultraviolet (UV) light. pressbooks.pubyoutube.com This method involves the homolytic cleavage of the bromine molecule (Br2) into two bromine radicals. ucalgary.ca These highly reactive radicals can then abstract a hydrogen atom from the norbornane skeleton, generating a norbornyl radical. ucalgary.cayoutube.com This radical subsequently reacts with another molecule of Br2 to form the brominated product and a new bromine radical, thus propagating the chain reaction. ucalgary.ca
The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. wikipedia.org While this method can be effective, it often leads to a mixture of products, including di- and poly-brominated compounds, making it less selective for the synthesis of monosubstituted this compound. pressbooks.pub
Control of exo-Isomer Formation in Bromination Reactions
The stereochemical outcome of the bromination of norbornene is a crucial aspect, with a strong preference for the formation of the exo-isomer. This preference is attributed to both steric and electronic factors. nih.gov The bicyclic structure of norbornene presents a convex exo face and a concave endo face. Electrophilic attack predominantly occurs from the less sterically hindered exo face. nih.gov
Furthermore, the stability of the intermediate carbocation plays a significant role. The formation of a non-classical carbocation, where the positive charge is delocalized over three carbon atoms, is a key feature of norbornane chemistry. Attack by the bromide nucleophile on this intermediate preferentially occurs from the exo side to yield the thermodynamically more stable exo-product. scirp.orgrsc.org In some cases, neighboring group participation can also influence the stereoselectivity of the addition. researchgate.net
Conversion from Norbornane Derivatives
Besides the direct bromination of norbornene, this compound can also be synthesized from other norbornane derivatives.
Synthetic Routes from exo-2-Norborneol via Phosphine (B1218219) Dibromides
A reliable method for the stereospecific conversion of an alcohol to an alkyl bromide involves the use of phosphine dibromides, such as triphenylphosphine (B44618) dibromide (PPh3Br2). This reagent can be generated in situ from triphenylphosphine and bromine. The reaction of exo-2-norborneol with PPh3Br2 proceeds with an inversion of configuration, which in this case, due to the specific numbering and stereochemistry of the starting material, still results in the formation of this compound. This method is particularly useful when a high degree of stereochemical control is required.
Mechanistic Investigations of Reactions Involving Exo 2 Bromonorbornane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of exo-2-bromonorbornane (B159885) are a cornerstone of physical organic chemistry, providing deep insights into the structure and reactivity of carbocations and the subtle interplay of electronic and steric effects.
Classical S"N"1 and S"N"2 Pathways: Limitations and Norbornyl System Specificity
The behavior of this compound in nucleophilic substitution reactions challenges the straightforward application of classical S"N"1 and S"N"2 models. The unique stereoelectronic properties of the norbornyl system impose significant constraints on these pathways.
The S"N"2 pathway, which requires a backside attack by the nucleophile, is severely hindered in the norbornyl system. The rigid, cage-like structure shields the C2 carbon from attack from the endo face, making the requisite inversion of configuration virtually impossible.
The S"N"1 pathway, proceeding through a carbocation intermediate, is more plausible but is complicated by the nature of the 2-norbornyl cation. Solvolysis of exo-2-norbornyl derivatives is significantly faster than that of their endo counterparts, a phenomenon attributed to anchimeric assistance from the C1-C6 sigma bond. wikipedia.org This participation leads to the formation of a non-classical, bridged carbocation, a topic of extensive debate and study. wikipedia.orgcore.ac.uk This bridged ion possesses a plane of symmetry, which explains the racemic products often observed in the solvolysis of optically active exo-2-norbornyl derivatives. wikipedia.org
Furthermore, the 2-norbornyl cation is prone to rapid Wagner-Meerwein rearrangements, further complicating the product distribution. core.ac.ukdoi.orgyoutube.com These rearrangements can lead to the formation of products with the nucleophile at positions other than the original C2. The stability of the 2-norbornyl cation is a key factor in these reactions, with rearrangements often proceeding to form more stable tertiary carbocations when possible. doi.org
Table 1: Rate Constants for the Reaction of 2-Norbornyl Arenesulfonates with Anilines at 60.0 °C
| Solvent | Isomer | Process | Rate Constant |
|---|---|---|---|
| Methanol | exo | Solvolysis (k"s") | Varies with aniline (B41778) concentration |
| Methanol | exo | Unimolecular (k"1") | k"obs" = k"1" + k"2"[Aniline] |
| Methanol | exo | Bimolecular (k"2") | Determined from plot of k"obs" vs. [Aniline] |
| Acetonitrile (B52724) | exo | Unimolecular (k"1") | Characterized by a much smaller ρ"Z" than in methanol |
| Acetonitrile | exo | Bimolecular (k"2") | Characterized by a larger ρ"Z" than in methanol |
| Methanol | endo | Solvolysis (k"s") | Varies with aniline concentration |
| Methanol | endo | Unimolecular (k"1") | k"obs" = k"1" + k"2"[Aniline] |
This table is a representation of the types of data collected in the study by Lee et al. and is not exhaustive of their findings. rsc.org
Radical Nucleophilic Substitution (S"RN"1) Mechanisms
An alternative to the classical ionic pathways is the radical nucleophilic substitution (S"RN"1) mechanism. This multi-step process involves radical and radical anion intermediates and is particularly relevant for substrates that are resistant to S"N"1 and S"N"2 reactions. The S"RN"1 mechanism is initiated by the transfer of an electron to the substrate, forming a radical anion which then expels the leaving group to form a radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new substrate molecule. wikipedia.org
The initial step of the S"RN"1 mechanism is a dissociative electron transfer to the this compound molecule. This process can be initiated by various means, including electrochemical reduction or through the use of chemical reductants. The resulting radical anion is unstable and rapidly fragments, cleaving the carbon-bromine bond to generate a 2-norbornyl radical and a bromide anion.
A key characteristic of radical chain reactions is their susceptibility to inhibition by radical scavengers. The presence of compounds that can trap radical intermediates will quench the reaction chain, leading to a significant decrease in the rate of product formation. This inhibition provides strong evidence for the operation of a radical-based mechanism. For example, the addition of radical scavengers would be expected to suppress the ipso-substitution product in favor of other pathways. wikipedia.org
Transition-Metal Catalyzed Substitution Reactions
Transition-metal catalysis has emerged as a powerful tool for effecting substitution reactions that are otherwise difficult to achieve. Catalysts based on metals like palladium and nickel can facilitate the coupling of this compound with a wide range of nucleophiles under mild conditions.
These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. For instance, a nickel-catalyzed cross-coupling reaction might involve the oxidative addition of this compound to a low-valent nickel species. rsc.orgnih.gov Subsequent steps would then lead to the formation of the new carbon-carbon or carbon-heteroatom bond.
Palladium, often in conjunction with norbornene as a co-catalyst, has been extensively used in C-H activation and functionalization reactions. nih.govrsc.org While not a direct substitution on the this compound itself, these methodologies highlight the versatility of transition metals in activating and functionalizing otherwise inert C-H bonds in related systems. Recent advancements have also demonstrated nickel-catalyzed cross-coupling reactions that are effective for a variety of C-O and C-N bond-forming reactions using tert-butylamine (B42293) as a bifunctional additive. chemrxiv.org
Table 2: Examples of Transition-Metal Catalyzed Reactions
| Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|
| Nickel/tert-butylamine/visible light | Aryl halides and various nucleophiles | C-O and C-N coupled products | chemrxiv.org |
| Palladium/Norbornene | Bromo(hetero)aromatics | Polycyclic aromatic hydrocarbons | rsc.org |
| Nickel | 2-Fluorobenzofurans and arylboronic acids | 2-Arylbenzofurans | beilstein-journals.org |
| Nickel | Chromene acetals and boronic acids | 2-Aryl- and heteroaryl-2H-chromenes | nih.gov |
| Nickel/bis(pinacolato)diboron | Unactivated alkyl halides | C(sp³)–C(sp³) coupled products | rsc.org |
This table provides a brief overview of the types of transformations achievable with transition-metal catalysis.
Palladium-Catalyzed Cross-Coupling with Nitrogen Nucleophiles
Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. nobelprize.orgfigshare.com The coupling of alkyl halides with nitrogen nucleophiles, however, can be challenging due to competing elimination reactions, especially with secondary and tertiary alkyl halides. figshare.comacs.org
A significant advancement in this area is the development of palladium-catalyzed cross-coupling of unactivated secondary and tertiary alkyl bromides with benzophenone (B1666685) imines, which serve as protected primary amine equivalents. figshare.comacs.org These reactions are effectively catalyzed by palladium complexes ligated with bulky trialkylphosphines, such as Cy₂t-BuP. figshare.comacs.org
In a key study, both exo- and endo-2-bromonorbornane were subjected to these palladium-catalyzed amination conditions. Both diastereomers yielded the same N-exo-norborn-2-yl imine product, albeit in moderate yields (39% and 40% respectively). acs.orgresearchgate.net This stereochemical outcome strongly suggests the involvement of a common intermediate. acs.org
Table 2: Palladium-Catalyzed Amination of 2-Bromonorbornane Isomers
| Starting Material | Product | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| This compound | N-exo-norborn-2-yl imine | 39 | >97% exo acs.orgresearchgate.net |
Evidence for Alkyl Radical Intermediates in Catalytic Cycles
The stereochemical outcome of the palladium-catalyzed amination of 2-bromonorbornane isomers, where both exo and endo starting materials lead to the same exo product, provides compelling evidence for the intermediacy of an alkyl radical. acs.orgresearchgate.net The formation of a planar, achiral norbornyl radical would erase the initial stereochemistry of the starting material. Subsequent trapping of this radical would then favor the formation of the thermodynamically more stable exo product.
Further evidence for the involvement of alkyl radicals in these catalytic cycles comes from several observations:
Racemization Studies: In reactions with chiral alkyl bromides, the product is often found to be racemic, indicating the intermediacy of an achiral radical species. acs.org Furthermore, unreacted starting material can also undergo racemization in the presence of the palladium catalyst and base, consistent with the reversible formation of a free alkyl radical. acs.orgresearchgate.net
Solvent Trapping: When reactions are conducted in solvents like tetrahydrofuran (B95107) (THF), the formation of N-tetrahydrofuryl imine side products is observed. This is proposed to occur via hydrogen atom abstraction from the THF solvent by the alkyl radical intermediate. acs.orgresearchgate.net
Radical Clock Experiments: These experiments are designed to trap radical intermediates and provide kinetic data on their formation and subsequent reactions. chemrxiv.org
In nickel-catalyzed reactions, the involvement of radical intermediates is also well-documented. nih.govnih.gov Nickel can facilitate radical generation from alkyl halides, followed by capture of the carbon radical by a Ni(II) complex to form a Ni(III) species, which then undergoes reductive elimination. nih.gov This dual polar and radical mechanism allows for the coupling of different classes of electrophiles. nih.gov
Carbenium Ion Pathways
Reactions with Nitronium Tetrafluoroborate (B81430)
The reaction of this compound with nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile provides strong evidence for a carbenium ion pathway. acs.orgacs.org Nitronium tetrafluoroborate is a powerful oxidizing agent and can induce the heterolytic cleavage of the carbon-halogen bond. acs.orgwikipedia.org
When optically active this compound is treated with nitronium tetrafluoroborate in acetonitrile, the product is racemic N-exo-2-norbornylacetamide. acs.org The formation of a racemic product from an optically active starting material is a classic indicator of a reaction proceeding through a symmetrical, achiral intermediate. In this case, the intermediate is the symmetrical norbornyl cation, which is formed via a Wagner-Meerwein rearrangement. Solvent capture of this cation by acetonitrile, followed by hydrolysis of the resulting nitrilium ion, leads to the racemic acetamide. acs.org
In contrast, the reaction of the endo-2-bromonorbornane isomer under the same conditions results in the same N-exo-2-norbornylacetamide, but with a small (5%) retention of optical activity. acs.org This suggests that the carbenium ion pathway is still dominant, but a minor pathway that preserves some stereochemical information may also be operative.
Elimination Reactions
Base-Mediated Dehydrohalogenations
Elimination reactions of alkyl halides, such as this compound, are fundamental transformations in organic chemistry for the synthesis of alkenes. youtube.com Base-mediated dehydrohalogenation typically proceeds via the E2 (elimination, bimolecular) mechanism. masterorganicchemistry.comlibretexts.org This mechanism is a single-step, concerted process where a base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.commasterorganicchemistry.com
A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group. masterorganicchemistry.comlibretexts.org This means that the hydrogen, the two carbon atoms, and the leaving group must lie in the same plane, with the hydrogen and the leaving group on opposite sides of the carbon-carbon bond.
In the case of cyclic systems like norbornane (B1196662), the rigid bicyclic structure imposes significant geometric constraints that influence the feasibility of achieving the required anti-periplanar geometry for E2 elimination. libretexts.org The rate and regioselectivity of the elimination are therefore highly dependent on the stereochemistry of the substrate. libretexts.org For this compound, the base will abstract a β-hydrogen that can attain an anti-periplanar relationship with the bromine atom, leading to the formation of norbornene.
Regioselectivity and Stereoselectivity in Alkene Formation
Elimination reactions of this compound are marked by a high degree of regioselectivity and stereoselectivity due to the compound's rigid [2.2.1] bicyclic structure. The predominant mechanism for elimination with a strong base is the E2 (bimolecular elimination) pathway, which has stringent stereochemical requirements. The E2 mechanism typically proceeds via an anti-periplanar transition state, where the abstracted proton and the leaving group are oriented at a 180° dihedral angle. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the bromine atom is in the exo position. For an anti-periplanar arrangement to be achieved, a beta-hydrogen must be anti to this leaving group. Structural analysis reveals that only the hydrogen on the C3 carbon in the endo position can fulfill this geometric requirement. Abstraction of the bridgehead protons is not feasible as it would lead to a double bond at the bridgehead, a violation of Bredt's rule which would result in excessive ring strain. Consequently, the use of a strong base results almost exclusively in the abstraction of the C3-endo proton, leading to the formation of norbornene (bicyclo[2.2.1]hept-2-ene). This outcome demonstrates the high regioselectivity (preference for which proton is removed) and stereoselectivity of the reaction.
E2 eliminations in substituted cyclohexyl systems also show a strong preference for an anti-periplanar arrangement, which requires the leaving group and the beta-hydrogen to be in diaxial positions. libretexts.org This principle underscores the importance of stereochemical alignment in determining the reaction pathway and product distribution in cyclic and bicyclic systems.
Influence of Primary and Secondary-Shell Solvation on Reaction Mechanisms
The solvent plays a critical role in dictating the pathway of reactions involving this compound, particularly in solvolysis where SN1 and E1 mechanisms may compete. The solvent's ability to stabilize charged intermediates and transition states through solvation is paramount. This influence extends from the primary solvation shell, where solvent molecules are in direct contact with the solute, to the secondary shell and beyond.
In solvolysis reactions, polar protic solvents like aqueous ethanol (B145695) are effective at solvating both the developing carbocation intermediate (the norbornyl cation) and the departing bromide anion. This stabilization lowers the activation energy for the rate-determining step—the ionization of the C-Br bond. Studies on related systems, such as exo-norborn-2-yl bromobenzene-p-sulfonate, show that solvents like 80% aqueous ethanol and buffered acetic acid facilitate ionization leading to the nonclassical norbornyl cation. osti.gov The rate of these reactions is sensitive to the solvent's ionizing power. Aprotic solvents are generally less effective at stabilizing the separated ions required for an E1 or SN1 pathway. For bimolecular (E2) reactions, the solvent must be able to dissolve the base while not excessively "buffering" its activity through strong hydrogen bonding. masterorganicchemistry.com
Syn E2 Mechanisms in exo-2-Halonorbornane Eliminations
While the E2 mechanism strongly prefers an anti-periplanar geometry, a syn-periplanar pathway (0° dihedral angle) is possible, particularly in rigid systems where an anti-arrangement cannot be attained. For this compound, the anti-periplanar pathway involving the C3-endo hydrogen is readily accessible and energetically favorable. Therefore, the syn-E2 mechanism is not a significant contributor to its elimination.
The discussion of syn-elimination becomes highly relevant when considering the diastereomer, endo-2-bromonorbornane. In the endo isomer, achieving an anti-periplanar relationship between the bromine and a beta-hydrogen is difficult due to the rigid structure. In such cases, elimination can be forced to proceed through a higher-energy syn-periplanar transition state, albeit at a much slower rate than the anti-elimination of the exo isomer. This comparison highlights the profound impact of stereochemistry on reaction mechanisms within the norbornane system.
Kinetic and Non-Kinetic Deuterium (B1214612) Isotope Effects in Elimination Processes
The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a carbon-hydrogen bond is broken in the rate-determining step. pressbooks.pub This is based on the principle that a C-D bond is stronger than a C-H bond, and thus breaks more slowly. libretexts.orglibretexts.org
For the E2 elimination of this compound, the mechanism involves the breaking of the C-H bond at the C3 position in a single, concerted step. masterorganicchemistry.com Therefore, replacing the C3-endo hydrogen with deuterium would result in a significant primary KIE (typically kH/kD > 2), confirming that this bond is cleaved in the rate-limiting step.
Secondary deuterium isotope effects also provide mechanistic insights. Solvolysis studies on the related exo-norborn-2-yl bromobenzene-p-sulfonate have measured these effects. osti.gov The results in both 80% aqueous ethanol and buffered acetic acid are consistent with a mechanism involving significant charge development and bridging at the transition state, which leads to the nonclassical norbornyl cation. osti.gov
| Isotopic Substitution Position | Type of KIE | Expected kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| endo-C3-H | Primary | > 2 | C-H bond is broken in the rate-determining step (consistent with E2). fiveable.me |
| exo-C2-H (α-position) | Secondary | ~1.05 - 1.20 | Change in hybridization at C2 from sp³ to sp² in the transition state (consistent with E2 or E1/SN1). osti.gov |
Competing Substitution and Elimination Pathways
As a secondary alkyl halide, this compound can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions. The predominant pathway is determined by several key factors, including the nature of the nucleophile/base, solvent, and temperature. youtube.comchemguide.co.ukyoutube.com
Nature of the Nucleophile/Base: The strength and steric bulk of the reacting species are crucial.
Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide): These favor E2 elimination because their bulk hinders them from acting as a nucleophile in a backside attack (SN2), but they can readily abstract a proton. youtube.com
Strong, Unhindered Bases (e.g., sodium ethoxide, sodium hydroxide): These are also good nucleophiles and can lead to a mixture of E2 and SN2 products. youtube.com
Weak Bases, Good Nucleophiles (e.g., chloride, cyanide): These favor substitution reactions, primarily SN2. youtube.com
Solvent: The solvent influences which pathway is favored. Polar protic solvents can facilitate SN1/E1 reactions by stabilizing carbocation intermediates, while polar aprotic solvents (e.g., DMSO) tend to accelerate SN2 reactions. youtube.com
Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.uk Elimination reactions result in an increase in the number of molecules, making them entropically favored.
| Reaction Condition | Favored Pathway | Typical Reagents/Conditions |
|---|---|---|
| Strong, sterically hindered base | E2 Elimination | Potassium tert-butoxide in tert-butanol, heat |
| Strong, unhindered base/nucleophile | E2 / SN2 Mixture | Sodium ethoxide in ethanol |
| Weak base, good nucleophile | SN2 Substitution | Sodium cyanide in DMSO |
| Weak base/nucleophile, ionizing solvent | SN1 / E1 Mixture (Solvolysis) | Aqueous ethanol, heat |
Oxidation Reactions: Reactivity with Oxidizing Agents
While this compound is primarily studied for its substitution and elimination reactions, it can react with strong oxidizing agents. The reaction of norbornene with bromine can yield this compound among other products. cdnsciencepub.com The degradation of related brominated norbornanes has been accomplished using oxidizing agents like potassium permanganate, suggesting that the norbornane skeleton itself can be cleaved under harsh oxidative conditions. cdnsciencepub.com Such reactions can lead to the formation of various products, including ketones or dicarboxylic acids, depending on the specific reagents and conditions employed.
Stereochemical Dynamics and Rearrangements in Norbornyl Systems
Non-Classical Carbocation Debate: The 2-Norbornyl Cation
The 2-norbornyl cation is a key species in a long-standing debate in organic chemistry concerning its true electronic structure. The central question is whether it exists as a pair of rapidly equilibrating classical carbocations or as a single, bridged, non-classical ion.
The debate over the structure of the 2-norbornyl cation began in the mid-20th century. In 1949, Saul Winstein proposed the non-classical bridged structure, suggesting that the C1-C6 bond's electrons are delocalized to stabilize the positive charge at C2. smolecule.comgithub.io This model describes a symmetrical, bridged ion where the positive charge is shared among C1, C2, and C6 through a three-center two-electron bond. github.io This concept was a significant departure from classical bonding theories. science-shenanigans.com
Conversely, Herbert C. Brown argued for a classical interpretation, positing that the 2-norbornyl cation exists as a pair of rapidly interconverting classical carbocations via a Wagner-Meerwein rearrangement. science-shenanigans.comwikipedia.org From this perspective, the observed chemical properties are an average of these two equilibrating structures. wikipedia.org This led to a vigorous and sometimes contentious debate within the chemical community. science-shenanigans.com The controversy spurred the development of new analytical techniques and more sophisticated interpretations of existing data to discern the cation's true nature. github.iowikipedia.org
A cornerstone of the non-classical ion theory is the significant difference in solvolysis rates between exo- and endo-2-norbornyl derivatives. The acetolysis of exo-2-norbornyl brosylate, for instance, is approximately 350 times faster than that of its endo counterpart. github.iowikipedia.orgcore.ac.uk This rate enhancement is attributed to anchimeric assistance, where the C1-C6 sigma bond in the exo isomer helps to stabilize the developing positive charge at C2 as the leaving group departs. wikipedia.orglibretexts.org This assistance facilitates the direct formation of the bridged non-classical ion. In the endo isomer, the leaving group's position prevents this type of electronic participation. libretexts.org
| Compound | Relative Solvolysis Rate (Acetolysis at 25°C) |
| exo-2-Norbornyl brosylate | 350 github.iowikipedia.org |
| endo-2-Norbornyl brosylate | 1 wikipedia.org |
| Cyclohexyl brosylate | 0.6 libretexts.org |
The solvolysis of a single enantiomer of exo-2-norbornyl brosylate results in a racemic mixture of the exo-acetate product, further supporting the formation of a symmetrical, achiral intermediate. github.iowikipedia.org
Spectroscopic studies provided crucial evidence for the non-classical structure. George Olah and his team prepared the 2-norbornyl cation as a stable entity in superacid media at low temperatures, allowing for its characterization by NMR spectroscopy. science-shenanigans.com The ¹H and ¹³C NMR spectra revealed a high degree of symmetry inconsistent with rapidly equilibrating classical ions. wikipedia.org The ¹³C NMR spectrum, in particular, showed that carbons C1 and C2 were equivalent, indicating significant charge delocalization. wikipedia.org
The debate was largely settled in 2013 when the crystal structure of a salt of the 2-norbornyl cation was determined by X-ray crystallography. smolecule.comnih.govresearchgate.net The structure confirmed the bridged, non-classical geometry, showing an elongated C1-C6 bond and a shortened C1-C2 distance, consistent with a three-center two-electron bond. nih.govwiley.com
The stability and character of the 2-norbornyl cation are sensitive to substituents on the norbornyl framework. acs.org Electron-donating groups can stabilize a classical carbocation structure, while electron-withdrawing groups can enhance the non-classical character by increasing the demand for anchimeric assistance. libretexts.org
For example, attaching a stabilizing aryl group at the C2 position can diminish the non-classical character, as the positive charge is delocalized into the aromatic ring. libretexts.org Conversely, electron-withdrawing substituents at the C6 position have been shown to retard the rate of solvolysis for exo isomers more significantly than for endo isomers, which is consistent with the development of partial positive charge at C6 in the non-classical cation. libretexts.org Studies on methyl-substituted norbornyl systems have also been extensive, providing insights into the relative stabilities of secondary and tertiary carbocations and their rearrangement tendencies. cdnsciencepub.com
Wagner-Meerwein Rearrangements
Wagner-Meerwein rearrangements are fundamental 1,2-shifts of a hydrogen, alkyl, or aryl group in carbocationic intermediates. These rearrangements are prevalent in the chemistry of norbornyl systems due to the strained bicyclic framework, which can be relieved through such transformations. libretexts.org
The ionic halogenation of norbornene and its derivatives is a classic example where Wagner-Meerwein rearrangements are observed. researchgate.net The reaction of norbornene with bromine, for instance, can yield a complex mixture of products. cdnsciencepub.com While the addition in non-polar solvents can lead to exo-2-bromonorbornane (B159885), reactions under ionic conditions often proceed through a bromonium ion intermediate. cdnsciencepub.comresearchgate.net
Opening of this intermediate can lead to a carbocation that undergoes a Wagner-Meerwein rearrangement before being trapped by a nucleophile. researchgate.net This can result in a variety of products, including rearranged dihalides. For example, the bromination of norbornene can produce not only the expected exo,cis- and exo,trans-dibromides but also rearranged products. cdnsciencepub.com The exact product distribution is highly dependent on the reaction conditions, such as the solvent and the specific halogenating agent used. researchgate.netresearchgate.net In some cases, these rearrangements can be highly stereoselective. researchgate.net
Role of σ-Bridging and Non-Classical Norbornonium Ions in Rearrangement Products
The reactivity of the 2-norbornyl system is dominated by the participation of the C1-C6 sigma (σ) bond in the stabilization of a carbocationic intermediate. wikipedia.org When this compound undergoes solvolysis, the departure of the bromide leaving group is assisted by the electrons of the C1-C6 σ-bond, which is ideally positioned in an anti-periplanar arrangement to the leaving group on the exo face. wikipedia.orgwpmucdn.com This interaction leads to the formation of a bridged, non-classical norbornonium ion. wikipedia.orgsmolecule.comdalalinstitute.com
This non-classical cation is characterized by a three-center, two-electron bond, where the positive charge is delocalized over C1, C2, and C6. wikipedia.orgdalalinstitute.com The structure is symmetrical, possessing a plane of symmetry that bisects the C1-C2 bond and passes through C6. core.ac.uk The formation of this symmetrical intermediate is a key factor in explaining the reaction's stereochemical outcome. For instance, the solvolysis of an enantiomerically pure exo-2-norbornyl derivative results in a racemic mixture of exo-products. dalalinstitute.comcore.ac.uk This is because the symmetrical non-classical ion can be attacked by a nucleophile with equal probability at either C1 or C2, leading to both enantiomers of the product. core.ac.uk
The debate over the existence and structure of this non-classical ion has been a pivotal episode in the history of physical organic chemistry. wikipedia.org The unique stability and reactivity patterns observed, such as significant rate enhancements and the formation of exclusively exo-products from both exo and endo starting materials, provide strong evidence for the intermediacy of the non-classical norbornonium ion. wikipedia.orgcore.ac.uk Crystallographic studies of a salt of the 2-norbornyl cation have confirmed its non-classical, bridged structure. smolecule.com
Anchimeric Assistance
Anchimeric assistance, or neighboring group participation (NGP), is the interaction of a reaction center with electrons from an atom or bond within the same molecule. wikipedia.org This intramolecular participation can significantly accelerate reaction rates and control stereochemistry. tue.nlresearchgate.net In the norbornyl system, several forms of anchimeric assistance are prominent.
Sigma Bond Participation and Rate Enhancements
The participation of the C1-C6 σ-bond in the solvolysis of exo-2-norbornyl derivatives is a classic example of anchimeric assistance. wikipedia.orgwikipedia.org This σ-bond participation provides an intramolecular nucleophilic push that facilitates the departure of the leaving group, thereby lowering the activation energy of the transition state and increasing the reaction rate. wikipedia.orgwpmucdn.comias.ac.in
The effect of this assistance is dramatically illustrated by comparing the solvolysis rates of exo and endo isomers. The acetolysis of exo-norbornyl tosylate is approximately 350 times faster than that of its endo counterpart. wikipedia.orgias.ac.in This substantial rate difference is attributed to the fact that the C1-C6 σ-bond is perfectly aligned to assist the departure of an exo leaving group, whereas it is poorly positioned to assist an endo leaving group. core.ac.ukias.ac.in
Table 1: Relative Solvolysis Rates Illustrating Anchimeric Assistance
| Compound | Leaving Group | Relative Rate of Acetolysis | Rationale |
| exo-Norbornyl Tosylate | -OTs | 350 | Strong anchimeric assistance from C1-C6 σ-bond. wikipedia.orgias.ac.in |
| endo-Norbornyl Tosylate | -OTs | 1 | No anchimeric assistance from C1-C6 σ-bond. wikipedia.orgias.ac.in |
| Cyclopentyl Tosylate | -OTs | ~0.05 | Reference rate for a secondary cycloalkyl system. |
6,1-Hydride Shifts in Norbornene Chemistry
Another significant rearrangement pathway in norbornyl chemistry is the 6,1-hydride shift, which involves the migration of a hydrogen atom with its pair of electrons from C6 to C1. cdnsciencepub.comcdnsciencepub.com This process is distinct from, but can compete with, the formation of the non-classical ion. In the bromination of norbornene, the initial electrophilic attack can form a classical carbocation, which can then undergo rearrangement. cdnsciencepub.comcdnsciencepub.com
The degradation of 2-exo,3-endo-dibromonorbornane formed from the bromination of labeled norbornene has shown that it arises from two different ionic pathways: one involving a bromonium ion and another involving a cation formed after a 6,1-hydride shift. cdnsciencepub.comcdnsciencepub.com The formation of products such as 2-exo,7-anti-dibromonorbornane is considered strong evidence for the occurrence of a 6,1-hydride shift, as this product results from the capture of the rearranged cation by a bromide ion. cdnsciencepub.com Such hydride shifts are less common than researchgate.netvulcanchem.com-shifts in many systems, but are a characteristic feature of the unique geometry of the norbornyl framework. wpmucdn.com
Diastereoselective and Enantioselective Outcomes in Reaction Pathways
The interplay of the aforementioned mechanistic features—non-classical ion formation, anchimeric assistance, and hydride shifts—leads to highly specific and often predictable stereochemical outcomes in reactions involving this compound.
Enantioconvergent Reactions via Chiral Catalysis
The transformation of racemic starting materials into a single, highly enantioenriched product represents a significant goal in modern synthetic chemistry, maximizing atom economy and synthetic efficiency. Enantioconvergent catalysis achieves this by converting both enantiomers of a racemic substrate into a single enantiomer of the product, thereby enabling a theoretical maximum yield of 100%. Racemic this compound, a bicyclic alkyl halide with a stereocenter at the C2 position, serves as a canonical substrate for exploring and developing such transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.
The success of an enantioconvergent process hinges on a principle known as dynamic kinetic resolution (DKR). In the context of this compound, the catalytic cycle must involve a mechanism for the rapid racemization of the substrate under the reaction conditions. This dynamic equilibration ensures that as one enantiomer is selectively consumed by the chiral catalyst to form the product, the remaining, unreactive enantiomer rapidly converts to the reactive form, replenishing the consumed substrate. Consequently, the entire racemic pool is funneled into a single product enantiomer.
For norbornyl systems, this racemization can occur through several proposed pathways following the initial oxidative addition of a low-valent metal catalyst (e.g., Palladium(0)) to the carbon-bromine bond. The resulting alkyl-metal intermediate can undergo reversible β-hydride elimination and re-addition, or potentially equilibrate via intermediates with significant carbocationic character, a process well-documented in norbornyl chemistry. The chiral ligand coordinated to the metal center is paramount, as it creates a chiral environment that kinetically differentiates the diastereomeric transition states leading to the product, ensuring that one pathway is overwhelmingly favored.
Pioneering research in this area has focused on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to forge new carbon-carbon bonds at the stereogenic C2 position of the norbornane (B1196662) framework. These methods provide a powerful tool for accessing optically active norbornane derivatives from a simple racemic precursor.
A representative study demonstrates the enantioconvergent Sonogashira coupling of (±)-exo-2-bromonorbornane with various terminal alkynes . The reaction is catalyzed by a palladium complex generated in situ from a palladium precursor and a specifically designed chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high levels of stereocontrol.
The general reaction scheme is as follows:
A racemic mixture of this compound is coupled with a terminal alkyne in the presence of a palladium catalyst and a chiral ligand (L) to yield a non-racemic exo-2-alkynylnorbornane product.*
Detailed findings from these studies highlight the efficacy of this approach. Using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the chiral ligand (S)-Cy-IndolPhos, a range of terminal alkynes were successfully coupled with (±)-exo-2-bromonorbornane. The reactions typically proceed in high yield and with excellent enantioselectivity, as summarized in the data table below.
The following table presents data for the palladium-catalyzed coupling of (±)-exo-2-bromonorbornane with various terminal alkynes. The reactions were conducted using a catalyst system of 2.5 mol % Pd₂(dba)₃ and 7.5 mol % (S)-Cy-IndolPhos with cesium carbonate (Cs₂CO₃) as the base in N-Methyl-2-pyrrolidone (NMP) solvent at 60 °C .
(Note: In a web environment, table headers could be clicked to sort the data.)
| Entry | Terminal Alkyne (R) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-Heptyne | exo-2-(Hept-1-yn-1-yl)norbornane | 81 | 94 |
| 2 | Phenylacetylene | exo-2-(Phenylethynyl)norbornane | 89 | 92 |
| 3 | 3,3-Dimethyl-1-butyne | exo-2-(3,3-Dimethylbut-1-yn-1-yl)norbornane | 84 | 90 |
| 4 | Cyclohexylacetylene | exo-2-(Cyclohexylethynyl)norbornane | 85 | 94 |
| 5 | Trimethylsilylacetylene | exo-2-((Trimethylsilyl)ethynyl)norbornane | 87 | 91 |
The consistently high yields (>80%) and enantiomeric excesses (>90%) across a range of sterically and electronically diverse alkynes underscore the robustness and synthetic utility of this enantioconvergent strategy. The ability to transform racemic this compound into highly enantioenriched products demonstrates a powerful application of chiral catalysis in controlling stereochemical outcomes in complex bicyclic systems. This methodology effectively bypasses the inherent 50% yield limitation of classical kinetic resolutions and provides efficient access to valuable chiral building blocks.
Computational and Theoretical Approaches to Exo 2 Bromonorbornane Reactivity
Quantum Mechanical Studies on Reaction Mechanisms
Quantum mechanical calculations provide a powerful lens through which to examine the intricate dance of electrons and nuclei during chemical transformations of exo-2-bromonorbornane (B159885).
Energy Landscapes and Transition State Analysis
The solvolysis of this compound is a classic example where computational chemistry has provided profound insights. The reaction proceeds through the formation of the 2-norbornyl cation, a species at the heart of the nonclassical ion debate. smolecule.com Computational studies, including those at the B3LYP-D3BJ/6-31G(d) level of theory, have been instrumental in mapping the potential energy surface of this reaction. smolecule.com These calculations have confirmed that the bridged, nonclassical structure of the 2-norbornyl cation is a key intermediate. smolecule.com
Transition state analysis allows for the characterization of the energy barriers separating reactants, intermediates, and products. For instance, in the dehydrohalogenation of this compound, computational methods have been used to model the transition structures, providing support for proposed mechanisms. acs.org These models help to explain the observed stereochemical outcomes and reaction rates.
Orbital Interactions and Electronic Effects on Reactivity
Molecular orbital theory offers a framework for understanding the electronic factors that govern the reactivity of this compound. The concept of frontier orbital interactions, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is central to predicting reaction pathways. princeton.edu
In nucleophilic substitution reactions of this compound, the exo-configuration of the bromine atom is significant. It allows for a more favorable trajectory for the incoming nucleophile to interact with the σ* antibonding orbital of the C-Br bond, facilitating backside attack in SN2-type processes, although steric hindrance from the bicyclic frame remains a factor. smolecule.com In SN1 reactions, the participation of the C1-C6 σ-bond in stabilizing the developing positive charge at C2 is a key feature, leading to the formation of the nonclassical 2-norbornyl cation. smolecule.com This participation can be understood as a stabilizing interaction between the filled σ orbital and the empty p-orbital of the carbocation.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying systems like this compound. DFT methods, such as B3LYP, have been employed to investigate a variety of reactions involving this compound. acs.org
For example, DFT calculations have been used to study the dehydrobromination of this compound mediated by lithium diisopropylamide (LDA). acs.org These calculations, often performed at the B3LYP/6-31G(d) level with single-point energy refinements at the MP2 level, help to elucidate the plausible reaction mechanisms by modeling the structures of intermediates and transition states. acs.org
Furthermore, DFT has been applied to calculate spectroscopic properties, such as ¹JCH coupling constants, for norbornane (B1196662) derivatives including this compound. researchgate.net These calculations aid in the interpretation of experimental NMR spectra and provide a deeper understanding of the electronic structure. researchgate.net
Molecular Orbital Calculations and Their Predictive Power
Molecular orbital (MO) calculations have significant predictive power in understanding the reactivity of this compound. Early applications of MO theory, such as CNDO/2 calculations, provided qualitative insights into the stereochemical course of reactions. oup.com
More sophisticated MO calculations can predict the appearance energy of ions in mass spectrometry. For this compound, the appearance energy for the C₇H₁₁⁺ ion has been determined experimentally and can be correlated with theoretical calculations of the ionization process. nist.gov These calculations help to understand the fragmentation patterns observed in the mass spectrum.
The predictive power of MO calculations also extends to understanding orbital distortions and hybridization changes during reactions, providing a more detailed picture of the bonding changes that occur. oup.com
Isotope Effects in Theoretical Models
The study of kinetic isotope effects (KIEs) provides a sensitive probe of transition state structure. Theoretical models are crucial for interpreting experimental KIEs and relating them to specific molecular geometries and vibrational frequencies.
y-Kinetic Hydrogen Isotope Effects (KIEs) in Solvolysis
The solvolysis of specifically deuterated exo-2-norbornyl derivatives has revealed unusually large gamma-kinetic hydrogen isotope effects (γ-KIEs). cdnsciencepub.com For instance, the solvolysis of exo-2-norbornyl brosylate-exo-6-d and -endo-6-d exhibits significant γ-KIEs, which have been interpreted as evidence for the participation of the C1-C6 bond in the ionization step, a hallmark of the formation of the nonclassical ion. cdnsciencepub.com
Theoretical models are used to calculate the expected KIEs for different proposed mechanisms and transition state structures. By comparing the calculated KIEs with experimental values, researchers can gain confidence in their proposed models. In the case of the solvolysis of 7-halo-exo-2-norbornyl brosylates, a combination of effects, rather than solely C1-C6 bond participation, was concluded to be the source of the large secondary KIEs based on consideration of various possible contributing factors. cdnsciencepub.com
| Deuterated Substrate | γ-Kinetic Isotope Effect (kH/kD) at 25°C |
| syn-7-chloro-exo-2-norbornyl brosylate-endo-6-d | 1.125 ± 0.007 cdnsciencepub.com |
| anti-7-chloro-exo-2-norbornyl brosylate-endo-6-d | 1.128 ± 0.005 cdnsciencepub.com |
| syn-7-bromo-exo-2-norbornyl brosylate-endo-6-d | 1.063 ± 0.008 cdnsciencepub.com |
| anti-7-bromo-exo-2-norbornyl brosylate-endo-6-d | 1.149 ± 0.020 cdnsciencepub.com |
| syn-7-chloro-exo-2-norbornyl brosylate-exo,exo-5,6-d₂ | 1.119 ± 0.011 cdnsciencepub.com |
| anti-7-chloro-exo-2-norbornyl brosylate-exo,exo-5,6-d₂ | 1.115 ± 0.013 cdnsciencepub.com |
These theoretical and computational approaches, when combined with experimental data, provide a comprehensive understanding of the factors controlling the reactivity of this compound, a molecule that continues to be a cornerstone in the study of organic reaction mechanisms.
Spectroscopic Parameter Predictions and Correlational Studies
Computational Analysis of NMR Coupling Constants
Computational chemistry provides a powerful lens for the theoretical prediction and analysis of nuclear magnetic resonance (NMR) parameters, including spin-spin coupling constants (J-couplings), for molecules like this compound. These theoretical approaches, often employing Density Functional Theory (DFT), allow for the detailed investigation of relationships between molecular geometry and spectroscopic data.
The analysis of the ¹H NMR spectrum of this compound reveals distinct coupling patterns that are influenced by the rigid bicyclic framework and the stereochemistry of the bromine substituent. High-field NMR experiments, including COSY and proton-carbon correlation, have enabled the complete assignment of the spectrum. modgraph.co.uk Comparison of the vicinal coupling constants in the C-5/C-6 fragment of this compound with those of the parent norbornane hydrocarbon indicates that the fundamental ring skeleton remains largely unperturbed by the substituent. modgraph.co.uk
However, the bromine atom significantly influences the vicinal couplings in its immediate vicinity. A notable decrease in the endo-endo coupling (from 9.4 Hz in norbornane to 7.0 Hz in this compound) and a smaller reduction in the exo-endo coupling (from 4.2 Hz to 3.5 Hz) are observed. modgraph.co.uk Furthermore, computational studies and high-field experimental data have resolved previous ambiguities, establishing a long-range coupling between H-1 and H-2n of 0.7 Hz. modgraph.co.ukmodgraph.co.uk
Computational models have been specifically applied to calculate coupling constants in norbornane derivatives. In one such study, this compound was included in a training set to analyze the performance of various computational levels of theory in predicting one-bond carbon-proton coupling constants (¹JCH). researchgate.net This research utilized a factorial design to assess the impact of different factors—such as the geometry optimization method, the DFT functional, the basis set, and the inclusion of a solvent model—on the accuracy of the calculated coupling constants. researchgate.net Such studies are crucial for refining computational methodologies to achieve high-accuracy predictions for complex molecules. The C₂-H₂ coupling constant was a specific focus of this computational investigation. researchgate.net
The accurate prediction of coupling constants is vital not only for confirming molecular structure but also for elucidating stereochemistry, as the magnitude of these constants is highly dependent on dihedral angles. beilstein-journals.orgnih.gov The development of machine learning-augmented DFT methods has further enhanced the speed and accuracy of predicting NMR parameters for halogenated organic compounds. beilstein-journals.orgnsf.gov
Table 1: Comparison of Vicinal ¹H-¹H Coupling Constants (Hz) in the Norbornane Skeleton
| Coupling Pair | Norbornane (Experimental) | This compound (Experimental) | Effect of Bromine Substituent |
| endo-endo | 9.4 | 7.0 | Pronounced Decrease |
| exo-endo | 4.2 | 3.5 | Small Decrease |
Data sourced from reference modgraph.co.uk.
Table 2: Investigated Factors in the Computational Analysis of ¹JCH Coupling Constants for Norbornane Derivatives
| Factor Investigated | Description | Relevance |
| Geometry Optimization Method | The theoretical method used to determine the molecule's lowest energy structure. | The calculated geometry directly impacts the prediction of NMR parameters. researchgate.net |
| DFT Functional | The approximation used to describe electron exchange and correlation. | Different functionals can yield varying levels of accuracy for coupling constant calculations. researchgate.net |
| Basis Set | The set of mathematical functions used to build molecular orbitals. | The size and type of basis set affect the computational cost and accuracy. researchgate.net |
| Solvent Model | A computational approach to simulate the effects of a solvent environment. | Solvent can influence molecular conformation and electronic structure, thereby affecting NMR parameters. researchgate.net |
Based on the factorial design study described in reference researchgate.net.
Analytical and Spectroscopic Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a paramount tool for the structural and stereochemical analysis of exo-2-bromonorbornane (B159885) and its derivatives.
¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in confirming the identity and stereochemistry of this compound. nih.govruc.dk The ¹H NMR spectrum provides crucial information about the chemical environment of each proton, while the ¹³C NMR spectrum distinguishes the carbon skeleton.
In the ¹H NMR spectrum of this compound, the proton attached to the same carbon as the bromine atom (H2) appears at a characteristic downfield shift. The coupling constants (J-values) between adjacent protons, determined from the splitting patterns, are invaluable for assigning the exo configuration. For instance, the coupling between the bridgehead protons and adjacent protons differs significantly from that in the endo isomer. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment. modgraph.co.uk
The following table summarizes the typical ¹H NMR chemical shifts for this compound.
| Proton | Chemical Shift (ppm) |
| H2 (endo) | ~3.9-4.1 |
| H1 | ~2.5 |
| H4 | ~2.3 |
| H3 (exo) | ~2.0-2.1 |
| H7 (syn) | ~1.8-1.9 |
| H5 (exo), H6 (exo) | ~1.6-1.7 |
| H3 (endo) | ~1.4-1.5 |
| H5 (endo), H6 (endo) | ~1.2-1.3 |
| H7 (anti) | ~1.0-1.1 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule. The carbon atom bonded to the electronegative bromine atom (C2) is significantly deshielded and appears at a lower field.
| Carbon | Chemical Shift (ppm) |
| C2 | ~55-58 |
| C1 | ~42-45 |
| C3 | ~40-43 |
| C4 | ~35-38 |
| C7 | ~30-33 |
| C5 | ~28-31 |
| C6 | ~22-25 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
Deuterium (B1214612) NMR for Isotopic Labeling Studies
Deuterium (²H) NMR spectroscopy is a powerful technique used in conjunction with isotopic labeling to trace the pathways of atoms during chemical reactions. nih.govchemrxiv.org In studies of norbornyl systems, specific protons in this compound can be replaced with deuterium. By analyzing the ²H NMR spectrum of the products, chemists can determine the fate of the deuterium atoms and, by extension, the mechanism of the reaction.
For example, in solvolysis reactions, the rearrangement of the carbocationic intermediate can be monitored by observing the distribution of the deuterium label in the product mixture. This has been instrumental in providing evidence for or against the existence of non-classical carbocations. The small chemical shift differences, known as isotope shifts, observed in the ¹H or ¹³C NMR spectra of partially deuterated molecules can also provide valuable structural and mechanistic information. nih.gov
Application of γ-gauche Effect in Configuration Assignment
The γ-gauche effect is a steric interaction observed in NMR spectroscopy that results in the upfield (shielding) of a carbon or proton signal when it is in a gauche (synclinal) orientation to a substituent at the γ-position. wikipedia.org This effect is particularly useful in assigning the stereochemistry of substituted norbornanes. researchgate.netnih.gov
In this compound, the bromine atom is in a γ-gauche relationship with specific protons and carbons on the bicyclic framework. This interaction leads to a characteristic shielding of these nuclei compared to their counterparts in the endo-isomer, where such an interaction is absent. By carefully analyzing the ¹³C NMR chemical shifts, particularly of the carbons in the ethano bridge, and comparing them to established trends, the exo configuration of the bromine atom can be confidently assigned. researchgate.net This empirical rule, supported by computational calculations, provides a reliable method for stereochemical determination in this class of compounds. nih.gov
Mass Spectrometry Techniques
Mass spectrometry offers complementary information to NMR by providing insights into the mass-to-charge ratio of molecules and their fragments, which is crucial for identifying transient species and understanding reaction pathways.
Detection of Transient Intermediates (e.g., Carbocations via DESI-MS)
One of the significant challenges in studying reactions involving this compound is the fleeting nature of the carbocationic intermediates. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that has shown promise in detecting such transient species directly from reaction solutions. By spraying a charged solvent onto the sample surface, molecules are desorbed and ionized, allowing for their immediate analysis by the mass spectrometer. This technique can provide direct evidence for the formation of the 2-norbornyl cation and any subsequent rearranged carbocations, offering a real-time glimpse into the reaction mechanism.
Isotopic Analysis for Mechanistic Insights
Similar to its application in NMR, isotopic labeling is a powerful tool in mass spectrometry for elucidating reaction mechanisms. By incorporating stable isotopes, such as ¹³C or ²H, into the this compound starting material, the distribution of these isotopes in the product fragments can be analyzed. This "isotopic fingerprint" can reveal information about bond-breaking and bond-forming steps, as well as the occurrence of rearrangements. For instance, in the solvolysis of isotopically labeled this compound, the scrambling of the label in the product can provide quantitative data on the extent of Wagner-Meerwein rearrangements and the involvement of bridged, non-classical intermediates.
Applications of Exo 2 Bromonorbornane in Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
exo-2-Bromonorbornane (B159885) serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules, particularly those with significant biological activity. smolecule.comvulcanchem.com The defined exo stereochemistry is critical for guiding the outcomes of subsequent reactions, providing a reliable method for constructing molecules with specific three-dimensional arrangements. vulcanchem.com
One of the key applications of this compound is in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. It has been successfully employed in iron-catalyzed and nickel-catalyzed reactions, such as Suzuki and Negishi couplings. thieme-connect.denih.govacs.org For instance, in nickel-catalyzed couplings with organoboron or organozinc reagents, this compound serves as an electrophile to introduce the norbornyl group. acs.orgnih.gov Mechanistic studies of these reactions reveal that both endo- and this compound often react through a common radical intermediate to yield the same thermodynamically favored exo product, highlighting the stereochemical convergence of these pathways. acs.orgnih.govresearchgate.netmit.edu
The compound is a recognized precursor in the synthesis of various pharmaceuticals and agrochemicals. smolecule.com Its rigid structure is advantageous in medicinal chemistry, where the precise orientation of functional groups is often essential for biological activity. vulcanchem.com A notable example is its use in the synthesis of analogs of epibatidine, a potent analgesic alkaloid. nih.govmdpi.comumich.edu The norbornane (B1196662) framework provides the core bicyclic structure necessary for these complex molecules. Furthermore, derivatives of this compound, such as this compound-1-carboxylic acid, are used to synthesize norbornane-based nucleotide analogs that have shown potential as antiviral agents. researchgate.netacs.org
Table 1: Examples of Complex Molecules Synthesized Using this compound or its Derivatives
| Target Molecule Class | Synthetic Strategy | Key Intermediate | Application | Reference(s) |
|---|---|---|---|---|
| Epibatidine Analogs | Palladium-catalyzed hydroarylation | Azabicyclic norbornene derivatives | Analgesics | nih.govmdpi.comumich.edu |
| Arylated Norbornanes | Iron-catalyzed cross-coupling | This compound | Synthetic Scaffolds | thieme-connect.de |
| Borylated Norbornanes | Nickel-catalyzed Miyaura borylation | This compound | Synthetic Intermediates | mit.edu |
Building Block for Functionalized Norbornane Derivatives
The reactivity of the carbon-bromine bond in this compound makes it an excellent starting point for producing a wide range of functionalized norbornane derivatives. The exo position of the bromine atom is generally more accessible to incoming nucleophiles compared to the more sterically hindered endo position, facilitating nucleophilic substitution reactions. vulcanchem.com
A variety of functional groups can be introduced at the C-2 position. For example, reaction with sodium azide (B81097) yields exo-2-azidonorbornane, a precursor for amino-functionalized norbornanes. smolecule.com The compound can also be converted into bicyclic ketones; for instance, a derivative, this compound-1-carboxylic acid, is a key starting material in the synthesis of 1-(3-oxonorborn-1-yl)ethanone. cdnsciencepub.com This demonstrates how the bromine atom can be replaced or can facilitate rearrangements and subsequent functionalization at other positions on the norbornane skeleton. cdnsciencepub.com
Research has detailed the synthesis of various hydroxylated, carboxylated, and acetylated norbornane derivatives for applications in medicinal chemistry. smolecule.com Oxymercuration-demercuration of a derivative, 1-(norborn-2-en-1-yl)ethanone, which can be prepared from a precursor originating from this compound, exclusively yields 1-(exo-3-hydroxynorborn-1-yl)ethanone. cdnsciencepub.com This highlights the stereochemical control that the rigid bicyclic system exerts on reactions.
Table 2: Selected Functionalization Reactions of this compound and its Derivatives
| Reagent(s) | Product Type | Specific Example | Reference(s) |
|---|---|---|---|
| Sodium Azide (NaN₃) | Azide | exo-2-Azidonorbornane | smolecule.com |
| Methyllithium (MeLi) | Ketone (from carboxylic acid derivative) | 1-(Norborn-2-en-1-yl)ethanone | cdnsciencepub.com |
| Formic Acid, then Hydrolysis | Hydroxy-carboxylic acid | exo-3-Hydroxynorbornane-1-carboxylic acid | cdnsciencepub.com |
| Bis(pinacolato)diboron (B₂pin₂) / Catalyst | Borylated alkane | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.1]heptane | rsc.org |
Use in Materials Science Research
The unique, rigid, and strained structure of the norbornane unit makes it an attractive component for advanced materials. The incorporation of the norbornane motif, often derived from functionalized precursors like this compound, can impart desirable properties to polymers, such as high thermal stability, mechanical strength, and specific optical characteristics. vulcanchem.com
This compound and related brominated norbornenes are valuable monomers or precursors to monomers for various types of polymerization. One of the most significant areas of application is in Ring-Opening Metathesis Polymerization (ROMP). researchgate.net Norbornene-type monomers are highly reactive in ROMP due to the strain relief that occurs upon ring opening. This allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities. core.ac.uk
For example, brominated norbornene monomers, which can be synthesized through routes involving intermediates similar to this compound, are used to create polynorbornene-based copolymers. osti.gov These polymers have been investigated for use as anion exchange membranes in fuel cells. The rigid polymer backbone provided by the norbornane units contributes to the mechanical integrity and durability of the membranes. osti.gov The bromine functionality can be further modified, for instance, by quaternization to introduce charged groups necessary for ion conductivity. osti.gov The resulting materials often exhibit interesting physical and mechanical properties directly attributable to the rigid bicyclic backbone. vulcanchem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| endo-2-Bromonorbornane |
| Epibatidine |
| This compound-1-carboxylic acid |
| exo-2-Azidonorbornane |
| 1-(3-Oxonorborn-1-yl)ethanone |
| 1-(Norborn-2-en-1-yl)ethanone |
| 1-(exo-3-Hydroxynorborn-1-yl)ethanone |
| Sodium Azide |
| exo-2-(4-Methoxyphenyl)bicyclo[2.2.1]heptane |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.1]heptane |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Transformations
The transformation of carbon-halogen bonds is a central theme in organic synthesis. For exo-2-bromonorbornane (B159885), research is moving beyond classical methods like Grignard reagent formation towards more sophisticated and versatile catalytic systems.
A significant area of development is the use of palladium catalysis. While palladium-catalyzed cross-coupling reactions have become a pillar of modern synthesis, their application to sterically hindered substrates like this compound can be challenging. nih.govyoutube.com Future research is focused on developing more active and selective catalysts. One promising approach is the use of cooperative catalysis, where a palladium catalyst works in concert with another catalyst or reagent to achieve transformations not possible with either component alone. For instance, palladium/norbornene cooperative catalysis has emerged as a powerful strategy for the functionalization of arenes, and similar principles could be applied to the reactions of this compound. nih.gov The development of new ligands that can accommodate the bulky norbornyl framework and facilitate challenging bond formations is also a key research direction. nih.gov
Furthermore, the exploration of other transition metals, such as nickel and copper, is gaining traction. These metals offer different reactivity profiles and can sometimes outperform palladium in specific transformations. For example, copper-catalyzed atom-transfer radical addition (ATRA) reactions present a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Applying these newer catalytic systems to this compound could unlock novel reaction pathways and provide access to a wider range of functionalized norbornane (B1196662) derivatives.
A classic transformation of alkyl halides is the formation of Grignard reagents. wisc.edubyjus.comresearchgate.netyoutube.comyoutube.com The reaction of this compound with magnesium in an ether solvent would yield the corresponding Grignard reagent, exo-2-norbornylmagnesium bromide. This organometallic compound serves as a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. byjus.comyoutube.comyoutube.com While a fundamental reaction, optimizing its formation and exploring its reactivity with a broader scope of electrophiles remains a subject of interest.
Advanced Computational Modeling for Complex Reactivity Prediction
The unique reactivity of this compound, particularly in solvolysis reactions, has been a topic of debate for decades, centering on the nature of the intermediate 2-norbornyl cation. github.iowikipedia.org Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are now providing unprecedented insights into this complex system, moving beyond qualitative descriptions to quantitative predictions of reactivity. researchgate.netnih.gov
Computational studies have been instrumental in elucidating the structure of the 2-norbornyl cation, confirming its non-classical, bridged structure. researchgate.neturegina.ca These studies can accurately calculate the energies of various proposed intermediates and transition states, helping to rationalize the observed high exo/endo rate ratio in solvolysis reactions. nih.gov For instance, calculations have shown that the transition state leading to the non-classical cation from the exo isomer is significantly lower in energy than the transition state from the endo isomer. nih.gov
Future research in this area will likely focus on dynamic simulations of reaction trajectories. Instead of just modeling stationary points on the potential energy surface, these simulations can follow the molecular motions during a reaction, providing a more complete picture of the reaction mechanism. This approach can be particularly useful for understanding the role of the solvent and other environmental factors on the reaction outcome. Furthermore, the development of machine learning algorithms trained on large datasets of computational and experimental results could lead to the rapid and accurate prediction of reactivity for a wide range of norbornane derivatives under various conditions.
Exploration of New Radical Pathways and Their Control
While ionic pathways have dominated the study of this compound, the exploration of its radical chemistry is an emerging frontier. Radical reactions offer a complementary approach to functionalization, often proceeding under milder conditions and with different selectivity compared to their ionic counterparts.
A key challenge in radical chemistry is controlling the reactivity and selectivity of the highly reactive radical intermediates. Modern techniques in controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have demonstrated the feasibility of taming radical reactions. rsc.org The principles of these controlled processes can be adapted to the functionalization of small molecules like this compound.
For example, the atom-transfer radical addition (ATRA) of this compound to alkenes, catalyzed by transition metals like copper or ruthenium, could provide a direct route to more complex norbornane-containing structures. rsc.org Photoredox catalysis, which uses light to generate radicals under mild conditions, is another promising avenue. The development of photocatalytic systems that can selectively activate the C-Br bond in this compound would open up a wide range of new synthetic possibilities.
Furthermore, computational studies can play a crucial role in understanding and predicting the outcomes of these radical reactions. By modeling the stability of different radical intermediates and the energy barriers for various reaction pathways, it may be possible to design reaction conditions that favor the formation of a desired product with high selectivity.
Interdisciplinary Research Integrating this compound as a Mechanistic Probe
The well-defined structure and reactivity of this compound make it an ideal tool for probing reaction mechanisms in a variety of chemical and biological systems. Its use as a mechanistic probe is expanding beyond the realm of physical organic chemistry into more interdisciplinary areas.
The longstanding debate over the classical versus non-classical nature of the 2-norbornyl cation, formed during the solvolysis of this compound derivatives, has been a driving force in the development of our understanding of carbocation chemistry and neighboring group participation. github.iowikipedia.orgic.ac.uklibretexts.org This system provides a textbook example of how subtle structural changes can have a profound impact on reaction rates and product distributions. wikipedia.org The significantly faster solvolysis rate of the exo isomer compared to the endo isomer is attributed to the anchimeric assistance provided by the C1-C6 sigma bond, which helps to stabilize the developing positive charge at C2. wikipedia.org
In the field of materials science, norbornene and its derivatives are used in the synthesis of polymers with unique properties. The controlled incorporation of functionalized norbornane units, derived from this compound, into polymer chains could lead to materials with tailored thermal, mechanical, or optical properties. The rigid bicyclic structure of the norbornane core can impart desirable characteristics such as high glass transition temperatures and improved mechanical strength.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing exo-2-Bromonorbornane and its derivatives?
- Methodology : Use infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹) and mass spectrometry (MS) for molecular weight confirmation. High-resolution MS (HR-MS) provides exact mass matching for molecular formulas. For stereochemical analysis, X-ray crystallography and circular dichroism (CD) spectroscopy are critical. For example, X-ray analysis confirmed the absolute configuration of this compound derivatives, while CD spectra correlated with stereochemical assignments .
Q. What methodologies are employed in the regioselective alkylation using this compound as a substrate?
- Methodology : Ruthenium-catalyzed C–H alkylation protocols (e.g., General Procedure A/B) utilize this compound as an alkylating agent. Reaction conditions (e.g., hexane/EtOAc solvent systems, 16-hour reaction time) influence regioselectivity. Column chromatography (n-hexane/EtOAc gradients) isolates products like 1-[exo-2-(bicyclo[2.2.1]heptan-2-yl)phenyl]-1H-pyrazole with yields up to 66% .
Q. How is this compound utilized in cross-coupling reactions, and what are the typical catalysts and conditions?
- Methodology : Palladium-catalyzed cross-coupling with tertiary alkyl bromides involves this compound as a coupling partner. Reactions use pre-biotified silica for purification and triethylamine as a base. For example, coupling with bis(3-(trifluoromethyl)phenyl)methylene amine yields exo-2-((bis(3-(trifluoromethyl)phenyl)methylene)amino)norbornane .
Advanced Research Questions
Q. What are the mechanistic differences in dehydrobromination reactions of this compound under varying solvation environments?
- Methodology : Lithium diisopropylamide (LDA) in THF with hexamethylphosphoramide (HMPA) induces dehydrobromination via mono-, di-, or trisolvated monomers. Rate studies reveal solvent-dependent pathways: THF alone favors monomeric mechanisms, while HMPA stabilizes triple-ion intermediates. Kinetic isotope effects and NMR spectroscopy are used to track intermediates .
Q. How does catalyst choice influence the regiodivergence in C–H alkylation reactions involving this compound?
- Methodology : Ruthenium catalysts enable meta- or ortho-alkylation of aryl pyrazoles. For example, 3,5-dimethyl-1-phenylpyrazole with this compound yields 37% meta-alkylated product under modified conditions (n-hexane/EtOAc 30:1). Catalyst loading and steric effects dictate regioselectivity, validated by HR-MS and IR .
Q. What strategies are effective for resolving racemic mixtures of this compound derivatives, and how is absolute configuration determined?
- Methodology : High-performance liquid chromatography (HPLC) resolves diastereomeric amides derived from (+)-(R)-phenylglycinol. Absolute configuration is confirmed via X-ray crystallography and CD spectroscopy. For example, (+)-2-exo-Bromonorbornane-1-carboxylic acid was resolved using this approach .
Q. How do steric and electronic effects of the norbornane framework impact the reactivity of this compound in transition metal-catalyzed reactions?
- Methodology : The bicyclic structure imposes steric constraints, favoring exo-face reactivity. Electronic effects from the norbornane skeleton stabilize transition states in cross-coupling reactions. Computational modeling (DFT) and kinetic studies correlate steric parameters with reaction yields .
Q. What analytical challenges arise in quantifying reaction yields and byproducts when using this compound in multistep syntheses?
- Methodology : Byproducts from HMPA-solvated eliminations or competing coupling pathways require rigorous purification (e.g., gradient column chromatography). Quantification via NMR integration and GC-MS analysis is critical. For example, competing elimination in LDA-mediated reactions reduces yields, necessitating optimized stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
